![molecular formula C7H14N2 B131611 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 147459-51-6](/img/structure/B131611.png)
cis-Octahydropyrrolo[3,4-b]pyridine
Übersicht
Beschreibung
cis-Octahydropyrrolo[3,4-b]pyridine (CAS: 151213-40-0) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.2 g/mol. It is classified as a chiral reagent and pharmaceutical intermediate, notably serving as a key precursor in the synthesis of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic .
Vorbereitungsmethoden
The synthesis of cis-Octahydropyrrolo[3,4-b]pyridine involves several steps:
Analyse Chemischer Reaktionen
Reduction Reactions
The compound is synthesized via sodium borohydride (NaBH₄)-mediated reduction of imide precursors. For example:
-
Reduction of 6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione :
Chiral Resolution
Chiral separation of racemic mixtures is achieved using resolving agents:
-
Resolving Agent : (S)-Mandelic acid or (R)-camphorsulfonic acid.
-
Process : Salts of the enantiomers are formed in polar solvents (e.g., methanol), followed by fractional crystallization.
-
Outcome : Isolation of (S,S)-6-benzyl-octahydro-pyrrolo[3,4-b]pyridine with >99% enantiomeric excess .
Acetylation
The secondary amine undergoes acetylation to form derivatives:
-
Reagents : Acetic anhydride, triethylamine (base), dichloromethane.
-
Conditions : Ice-cooled reaction (0–5°C), 2-hour stirring.
-
Product : (S,S)-2-Acetyl-6-benzyl-octahydro-pyrrolo[3,4-b]pyridine (yield: 94.1%) .
Cycloaddition Reactions
The compound participates in diastereoselective 1,3-dipolar cycloadditions:
-
Example : Reaction with maleimides forms tetracyclic pyrrolo[3,4-c]pyrrole derivatives.
Dipolarophile | Product | Yield (%) | Diastereoselectivity |
---|---|---|---|
DMAD | Pyrrolopyrrolidine | 92 | >95% |
Phenylsulfenyl | 7-Cyano-pyrrolopyridazine | 42 | 85% |
Substitution Reactions
Brominated derivatives undergo nucleophilic substitution:
-
Reagents : Aminocrotonates, bromomaleimides.
-
Conditions : Methanol, room temperature.
-
Product : Polyhydrogenated pyrrolo[3,4-b]pyrroles (yields: 46–72%) .
-
Mechanism : Bromine displacement by enamine nucleophiles, followed by cyclization.
-
Oxidation and Functionalization
-
Oxidation : Catalytic hydrogenation or peroxide-mediated oxidation yields hydroxylated derivatives.
-
Functionalization : Alkylation or acylation at the nitrogen site enhances pharmacological activity (e.g., histamine H₃ receptor modulation) .
Key Data Tables
Table 1: Reduction Conditions and Yields
Substrate | Reducing Agent | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione | NaBH₄/AcOH | Toluene | 84.5 | 98.5 |
6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione | NaBH₄/I₂ | Toluene | 76.6 | 98.1 |
Table 2: Substitution Reactions with Bromomaleimides
Bromomaleimide | Nucleophile | Product | Yield (%) |
---|---|---|---|
N-Phenyl | Ethyl aminocrotonate | Hexahydropyrrolo[3,4-b]pyrrole | 46 |
N-Methyl | Methyl aminocrotonate | Hexahydropyrrolo[3,4-b]pyrrole | 72 |
Wissenschaftliche Forschungsanwendungen
Overview
cis-Octahydropyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocyclic compound with the molecular formula . It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly antibiotics like moxifloxacin. This article explores the scientific research applications of this compound, highlighting its biological activities, synthesis methods, and case studies.
Antibiotic Synthesis
This compound is a crucial intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic effective against a variety of bacterial infections. Its mechanism of action includes:
- Inhibition of DNA Gyrase : Essential for bacterial DNA replication.
- Inhibition of Topoisomerase IV : Critical for bacterial transcription processes.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; MIC values range from 7.81 to 62.5 μg/mL against Mycobacterium tuberculosis. |
Antiviral | Potential antiviral activity noted; specific mechanisms require further investigation. |
Neuroprotective | May serve as a scaffold for developing neuroprotective agents useful in neurodegenerative diseases. |
Case Studies
-
Study 1: Antimicrobial Efficacy
- Focused on derivatives against Mycobacterium tuberculosis, demonstrating significant antimycobacterial activity with reported MIC values.
-
Study 2: Synthesis and Characterization
- Investigated various synthesis methods involving N-Boc protection strategies and characterized using NMR and mass spectrometry.
-
Study 3: Neuroprotective Potential
- Explored neuroprotective effects in cellular models, indicating potential for treating conditions like Alzheimer's disease.
Wirkmechanismus
its derivatives, such as moxifloxacin, exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Physical State : Oil-like, clear to pale yellow in appearance.
- Boiling Point : 198°C.
- Density : 0.950 g/cm³.
- Solubility: Slightly soluble in chloroform and methanol, poorly soluble in water.
- Storage : Requires protection from light and inert atmosphere at 2–8°C.
- Chirality : The compound exhibits stereochemistry, with the (4aS,7aS) configuration being pharmacologically relevant .
Its synthesis and handling require caution due to its classification as harmful (Xn) via inhalation, skin contact, or ingestion .
Comparison with Structurally Similar Heterocyclic Compounds
Key Observations:
Structural Complexity :
- The cis-Octahydropyrrolo[3,4-b]pyridine features a saturated bicyclic system, enhancing its stability and suitability for chiral synthesis. In contrast, imidazo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine contain unsaturated rings, increasing their reactivity .
- Pyrido[2,3-d]pyrimidine incorporates a pyrimidine ring, enabling hydrogen bonding and diverse pharmaceutical applications .
Synthesis Efficiency :
- Pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine are synthesized via one-pot methods with moderate to good yields (60–85%), reducing purification steps .
- The synthesis of This compound likely involves multi-step processes, given its role as a high-purity intermediate .
Therapeutic Relevance :
- This compound is exclusively an intermediate, whereas pyrazolo[3,4-b]pyridine derivatives are patented for direct therapeutic use in autoimmune diseases .
Physicochemical and Functional Differences
- Solubility and State :
- Chirality: The chiral nature of this compound makes it critical for enantioselective drug synthesis, a feature absent in non-chiral analogues like imidazo[1,5-a]pyridine .
- Thermal Stability :
- High boiling point (198°C) and moderate melting point (87°C) suggest This compound is stable under standard reaction conditions, unlike thermally sensitive derivatives like 1,8-naphthyridine .
Biologische Aktivität
Introduction
Cis-Octahydropyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound with the molecular formula CHN. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly antibiotics like moxifloxacin. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. Notably, it plays a role in inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription in bacteria. This mechanism underlies its use as an intermediate in the production of moxifloxacin, a potent antibiotic that exhibits broad-spectrum antibacterial activity.
Mechanism | Description |
---|---|
DNA Gyrase Inhibition | Inhibits bacterial DNA gyrase, crucial for DNA replication. |
Topoisomerase IV Inhibition | Inhibits topoisomerase IV, affecting bacterial transcription processes. |
Biological Activity
Research has demonstrated that this compound exhibits various biological activities beyond its antibacterial properties. These include:
- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria .
- Antiviral Properties : The compound has shown potential antiviral activity, although specific mechanisms and target viruses require further investigation.
- Neuroprotective Effects : Preliminary research suggests that this compound may act as a scaffold for developing neuroprotective agents, potentially useful in treating neurodegenerative diseases.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against various bacterial strains with MIC values reported. |
Antiviral | Potential activity noted; requires further study for specific targets. |
Neuroprotective | May serve as a scaffold for neuroprotective drug development. |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound derivatives against Mycobacterium tuberculosis. The results indicated minimum inhibitory concentration (MIC) values ranging from 7.81 to 62.5 μg/mL, demonstrating significant antimycobacterial activity .
Study 2: Synthesis and Characterization
Research focused on synthesizing this compound through various methods involving N-Boc protection strategies. Characterization was performed using NMR and mass spectrometry to confirm structural integrity and purity.
Study 3: Neuroprotective Potential
Investigations into the neuroprotective effects of pyrrolopyridine derivatives revealed their potential to mitigate neurodegeneration in cellular models. These findings suggest that further exploration into their mechanism could lead to novel treatments for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing cis-octahydropyrrolo[3,4-b]pyridine, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis of bicyclic amines like this compound often involves cyclization or hydrogenation of pyrrolo-pyridine precursors under controlled conditions. For example, Pd-catalyzed cross-coupling reactions in an inert atmosphere (e.g., N₂) with ligands like dppp (1,3-bis(diphenylphosphino)propane) can enhance stereochemical control . Solvent choice (e.g., 1,2-dimethoxyethane) and temperature gradients are critical to minimize racemization and favor the cis configuration. Post-synthesis purification via column chromatography or recrystallization ensures stereochemical integrity.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., bridgehead hydrogens) and coupling constants to confirm stereochemistry. For example, cis-configuration may exhibit distinct splitting patterns compared to trans .
- LC-MS/HPLC : Validate purity (>98%) and detect trace impurities using reverse-phase columns with UV detection (e.g., 210–254 nm) .
- Elemental Analysis : Confirm empirical formula (C₇H₁₄N₂) with <0.4% deviation .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store under anhydrous conditions in sealed, nitrogen-purged containers at 2–8°C. Avoid exposure to light and moisture to prevent hydrolysis or oxidation. Short-term stability tests (e.g., TGA/DSC) can assess decomposition thresholds under accelerated conditions .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its activity as a protein kinase inhibitor?
- Methodological Answer : Introduce substituents at the pyrrolidine nitrogen or pyridine ring to modulate steric and electronic effects. For example, benzyl or phenyl groups at position 6 (as seen in pyrrolo[2,3-b]pyridine derivatives) improve binding affinity to kinase ATP pockets . SAR studies using X-ray crystallography or molecular docking can identify critical interactions (e.g., hydrogen bonding with hinge regions) .
Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?
- Methodological Answer : Cross-validate spectral assignments using 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals. Compare experimental data with computational predictions (DFT-based chemical shift calculations). Discrepancies in coupling constants may arise from solvent effects or dynamic processes—variable-temperature NMR can clarify conformational exchanges .
Q. How do reaction conditions influence the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer : Electrophilic sites (e.g., pyridine C-3) react preferentially with soft nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Steric hindrance at bridgehead positions can redirect reactivity to alternative sites. Kinetic studies under varying pH and temperature conditions quantify activation barriers and guide selectivity optimization .
Q. What analytical workflows are recommended for quantifying trace impurities in this compound batches?
- Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate methods per ICH Q2(R1) guidelines for LOD (≤0.1%), LOQ (≤0.3%), and linearity (R² > 0.995). Spiked recovery experiments ensure accuracy (±5%) .
Q. Can computational modeling predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Apply QSAR models (e.g., SwissADME, pkCSM) to estimate logP, solubility, and CYP450 inhibition. Molecular dynamics simulations (AMBER/CHARMM) assess membrane permeability and blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., Caco-2 monolayer transport) .
Eigenschaften
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252010 | |
Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151213-42-2 | |
Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151213-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.